4-Chloro-6-cyclohexyl-2-methylpyrimidine

Description

Overview of 4-Chloro-6-cyclohexyl-2-methylpyrimidine

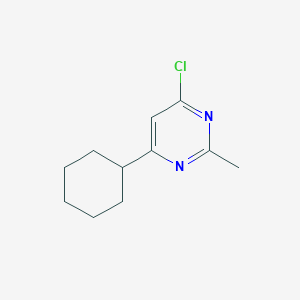

4-Chloro-6-cyclohexyl-2-methylpyrimidine is a synthetic heterocyclic compound characterized by its distinctive pyrimidine core structure with specific substituent groups. The compound possesses the molecular formula C₁₁H₁₅ClN₂ and exhibits a molecular weight of 210.71 grams per mole. The Chemical Abstracts Service registry number for this compound is 1412957-40-4, which serves as its unique identifier in chemical databases worldwide.

The structural architecture of 4-Chloro-6-cyclohexyl-2-methylpyrimidine consists of a six-membered aromatic ring containing two nitrogen atoms positioned at the 1 and 3 positions of the ring system. The compound features three distinct substituent groups that define its chemical identity: a chlorine atom attached at position 4, a cyclohexyl group positioned at the 6 location, and a methyl group located at position 2 of the pyrimidine ring. This specific substitution pattern contributes to the compound's unique physicochemical properties and potential biological activities.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for heterocyclic compounds. The compound's canonical Simplified Molecular Input Line Entry System notation provides a standardized representation of its molecular structure, facilitating computational analysis and database searches. Advanced spectroscopic characterization techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have been employed to confirm the structural identity and purity of synthesized samples.

The compound demonstrates stability under standard laboratory conditions and exhibits characteristic chemical reactivity patterns associated with halogenated pyrimidine derivatives. Its synthesis typically involves multi-step organic reactions utilizing established pyrimidine chemistry methodologies. The availability of this compound from various chemical suppliers indicates its growing importance in research applications and synthetic chemistry endeavors.

Historical Context of Pyrimidine Research

The historical development of pyrimidine chemistry traces its origins to the late nineteenth century when systematic investigations of nitrogen-containing heterocyclic compounds began in earnest. The term "pyrimidine" was first coined in 1884 by Adolf Pinner, who derived the name from a combination of the words "pyridine" and "amidine" due to the structural similarity these compounds shared with those molecular frameworks. This nomenclature reflected the early understanding of the relationship between different classes of heterocyclic compounds and established the foundation for future systematic studies.

The earliest documented synthesis of a pyrimidine derivative occurred in 1879 when Grimaux successfully prepared barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This landmark synthesis demonstrated the feasibility of constructing the pyrimidine ring system through chemical means and opened new avenues for exploring the synthetic chemistry of these heterocyclic compounds. Subsequently, Pinner's systematic investigations beginning in 1884 involved the condensation of ethyl acetoacetate with amidines, establishing fundamental synthetic methodologies that continue to influence contemporary pyrimidine synthesis approaches.

The preparation of the parent pyrimidine compound was achieved by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This synthetic route provided access to the unsubstituted pyrimidine core structure and enabled subsequent derivatization studies. The early twentieth century witnessed rapid expansion in pyrimidine research as scientists recognized the fundamental importance of these compounds in biological systems, particularly their role as components of nucleic acids.

Throughout the twentieth century, pyrimidine research evolved significantly with the discovery of naturally occurring pyrimidine derivatives in various biological contexts. The identification of cytosine, thymine, and uracil as essential components of deoxyribonucleic acid and ribonucleic acid revolutionized our understanding of genetic information storage and transmission. This biological significance stimulated intensive research efforts focused on synthesizing and characterizing diverse pyrimidine derivatives, leading to the development of numerous pharmaceutically active compounds and research tools.

Significance in Chemical Research

The significance of 4-Chloro-6-cyclohexyl-2-methylpyrimidine in contemporary chemical research stems from its unique structural features and potential applications across multiple scientific disciplines. Pyrimidine derivatives, including this specific compound, have demonstrated remarkable versatility as scaffolds for developing biologically active molecules with diverse pharmacological properties. The heterocyclic nature of the pyrimidine ring system, combined with the specific substitution pattern present in this compound, provides an excellent framework for structure-activity relationship studies and drug discovery efforts.

Recent research has highlighted the importance of substituted pyrimidines in medicinal chemistry applications, particularly in the development of anticancer, antiviral, anti-inflammatory, and antibacterial therapeutic agents. The presence of halogen substituents, such as the chlorine atom in 4-Chloro-6-cyclohexyl-2-methylpyrimidine, often enhances the biological activity and metabolic stability of pyrimidine derivatives. The cyclohexyl group contributes to the compound's lipophilicity and may influence its interaction with biological targets, while the methyl substituent provides opportunities for further chemical modification.

The compound serves as an important synthetic intermediate in organic chemistry, enabling the construction of more complex molecular architectures through various chemical transformations. Cross-coupling reactions, nucleophilic substitutions, and other established organic chemistry methodologies can be applied to modify the chlorine substituent, providing access to diverse pyrimidine derivatives with tailored properties. This synthetic utility has made the compound valuable for researchers investigating structure-property relationships in heterocyclic chemistry.

Contemporary research efforts have emphasized the role of substituted pyrimidines in addressing emerging challenges in drug development, particularly in combating drug-resistant pathogens and cancer cells. The unique electronic properties imparted by the pyrimidine ring system, combined with the specific substitution pattern of 4-Chloro-6-cyclohexyl-2-methylpyrimidine, position this compound as a promising candidate for further investigation in these critical research areas.

Taxonomic Classification in Chemical Libraries

The taxonomic classification of 4-Chloro-6-cyclohexyl-2-methylpyrimidine within chemical databases and libraries follows established hierarchical systems that organize compounds based on their structural and functional characteristics. At the highest level, this compound belongs to the broad category of heterocyclic compounds, which encompasses all organic molecules containing at least one heteroatom within a cyclic structure. More specifically, it is classified within the diazine subfamily, which includes six-membered rings containing two nitrogen atoms.

Within the diazine classification, 4-Chloro-6-cyclohexyl-2-methylpyrimidine is categorized as a pyrimidine derivative, distinguished by the positioning of nitrogen atoms at the 1 and 3 positions of the six-membered ring. This classification differentiates it from other diazines such as pyrazines, where nitrogen atoms occupy the 1 and 4 positions, and pyridazines, featuring nitrogen atoms at the 1 and 2 positions. The pyrimidine classification encompasses a vast array of naturally occurring and synthetic compounds of significant biological and pharmacological importance.

Table 1: Structural Classification Data for 4-Chloro-6-cyclohexyl-2-methylpyrimidine

| Classification Level | Category | Specific Designation |

|---|---|---|

| Chemical Class | Heterocyclic Compounds | Nitrogen-containing aromatic heterocycles |

| Ring System | Diazines | Six-membered ring with two nitrogen atoms |

| Specific Type | Pyrimidines | 1,3-diazine derivatives |

| Substitution Pattern | Trisubstituted | Chloro-, cyclohexyl-, and methyl-substituted |

| Functional Groups | Halogenated aromatics | Chlorine substituent at position 4 |

Further subcategorization within chemical databases often considers the specific substitution pattern present on the pyrimidine ring. 4-Chloro-6-cyclohexyl-2-methylpyrimidine is classified as a trisubstituted pyrimidine derivative, indicating the presence of three distinct substituent groups attached to the core ring system. The halogenated nature of the compound, due to the chlorine substituent, places it within the subset of halogenated pyrimidines, which often exhibit enhanced biological activity and unique reactivity profiles.

Table 2: Database Classification Information

| Database System | Primary Classification | Secondary Classification | Tertiary Classification |

|---|---|---|---|

| Chemical Abstracts Service | Heterocyclic compounds | Pyrimidines | Chloropyrimidines |

| PubChem | Organic compounds | Diazines | Substituted pyrimidines |

| ChemSpider | Aromatic heterocycles | Six-membered heterocycles | Halogenated pyrimidines |

| Reaxys | Nitrogen heterocycles | Pyrimidine derivatives | Cyclohexyl-substituted compounds |

The compound's classification within pharmaceutical and agrochemical databases often emphasizes its potential as a bioactive molecule and synthetic intermediate. Many chemical libraries categorize it within collections of drug-like molecules or pharmacophore-containing compounds, reflecting its structural similarity to known bioactive pyrimidine derivatives. This classification facilitates virtual screening efforts and computational drug discovery approaches that rely on structural similarity searching and pharmacophore matching algorithms.

Properties

IUPAC Name |

4-chloro-6-cyclohexyl-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c1-8-13-10(7-11(12)14-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTZFDBFBDHRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 6-substituted-2-methylpyrimidines

A common approach to obtain 4-chloro-substituted pyrimidines is chlorination of the corresponding 4-hydroxy or 4-oxo pyrimidines using reagents such as phosphorus oxychloride (POCl3) or triphosgene. For example, 4,6-dihydroxy-2-methylpyrimidine can be converted to 4-chloro-6-substituted-2-methylpyrimidines by chlorination under controlled conditions.

- Chlorination Reagents: POCl3 is frequently used, but safer alternatives like triphosgene have been developed to minimize toxicity and environmental impact.

- Reaction Conditions: Typically performed under reflux or elevated temperatures with catalytic agents to promote substitution at the 4-position.

This approach is supported by studies on chlorination of 4,6-dihydroxy-2-methylpyrimidine derivatives, which yield 4-chloro-6-substituted pyrimidines with good selectivity and yield.

Introduction of the Cyclohexyl Group at the 6-Position

The cyclohexyl substituent at the 6-position can be introduced by:

- Nucleophilic substitution: Reacting 4-chloro-2-methylpyrimidine with cyclohexyl nucleophiles (e.g., cyclohexyl amines or cyclohexylmetal reagents) to substitute at the 6-position.

- Ring construction with cyclohexyl precursors: Synthesizing the pyrimidine ring from cyclohexyl-containing precursors such as cyclohexyl-substituted β-dicarbonyl compounds or amidines.

While specific procedures for 4-chloro-6-cyclohexyl-2-methylpyrimidine are scarce, analogous methods for 6-substituted pyrimidines suggest that cyclohexyl substitution is often achieved via nucleophilic aromatic substitution or by using cyclohexyl-containing building blocks in the pyrimidine ring formation step.

Pyrimidine Ring Construction Methods

The pyrimidine ring can be constructed by condensation reactions involving:

- β-Dicarbonyl compounds and amidines: For example, condensation of diethyl malonate derivatives with acetamidine hydrochloride yields 4,6-dihydroxy-2-methylpyrimidine, which can be further chlorinated.

- Malononitrile and cyanamide derivatives: These can be used for constructing chlorinated pyrimidines via salifying, cyanamide, and condensation reactions, as demonstrated in related pyrimidine syntheses.

Representative Preparation Procedure (Inferred from Related Pyrimidine Syntheses)

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1. Pyrimidine ring formation | Condensation | Acetamidine hydrochloride + diethyl malonate in methanol, catalyzed by sodium methoxide, 0–25 °C, 3–5 h | 4,6-Dihydroxy-2-methylpyrimidine intermediate |

| 2. Chlorination | Substitution | Treat intermediate with POCl3 or triphosgene at reflux or 18–25 °C | 4-Chloro-6-hydroxy-2-methylpyrimidine or direct 4-chloro-6-substituted pyrimidine |

| 3. Introduction of cyclohexyl group | Nucleophilic substitution | React 4-chloro-6-substituted-2-methylpyrimidine with cyclohexyl nucleophile (e.g., cyclohexylamine) in suitable solvent (e.g., DCM) with catalyst (KI) | 4-Chloro-6-cyclohexyl-2-methylpyrimidine |

This sequence is adapted from analogous pyrimidine syntheses and chlorination methods.

Detailed Research Findings and Data

Salifying, Cyanamide, and Condensation Approach (Patent CN1467206A)

- Utilizes malononitrile, methanol, and composite solvents.

- Three-step process: salifying reaction to form dimethyl propylene diimine dihydrochloride, cyanamide reaction to generate 3-amino-3-methoxy-N-cyano-2-propylene imine, and condensation under catalytic conditions.

- Achieves high yield and purity in related chloropyrimidines.

- Composite solvents include dimethylformamide, dimethylacetamide, dimethyl sulfoxide, cyclohexane, etc., enhancing solubility and reaction efficiency.

Though this patent focuses on 2-chloro-4,6-dimethoxypyrimidine, the methodology can be adapted for 4-chloro-6-cyclohexyl-2-methylpyrimidine synthesis by substituting appropriate cyclohexyl precursors.

Use of Triphosgene as a Chlorinating Agent (Patent CN102399196A)

- Triphosgene replaces POCl3 for safer chlorination of 4,6-dihydroxy-2-methylpyrimidine.

- Reaction performed under mild conditions (ice bath to 25 °C), followed by acidification and crystallization.

- Yields of 86–87% with high purity.

- Environmentally friendlier and industrially scalable.

This method is applicable to chlorinate hydroxy-substituted pyrimidines, potentially including cyclohexyl-substituted analogues.

Nucleophilic Substitution for 6-Substitution (Scientific Article, MDPI)

- Chloropyrimidines such as 4-chloro-2-isopropyl-6-methylpyrimidine synthesized using POCl3.

- Subsequent substitution with amines or other nucleophiles in solvents like dichloromethane (DCM) with catalysts (e.g., KI) to introduce various substituents.

- Reaction conditions optimized for yield and purity.

By analogy, cyclohexyl substitution at the 6-position can be achieved by reacting 4-chloro-2-methylpyrimidine with cyclohexyl nucleophiles under similar conditions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-cyclohexyl-2-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential:

4-Chloro-6-cyclohexyl-2-methylpyrimidine and its derivatives have been investigated for their potential as therapeutic agents. Specifically, they show promise in treating cancer and inflammatory diseases. The presence of the cyclohexyl group enhances lipophilicity, which may improve bioavailability and interaction with biological targets.

Case Studies:

- Antitumor Activity: In vitro studies indicate that derivatives of this compound exhibit selective activity against certain cancer cell lines, suggesting potential applications in cancer therapy.

- Anti-inflammatory Effects: Research has demonstrated that compounds similar to 4-chloro-6-cyclohexyl-2-methylpyrimidine can inhibit various enzymes involved in inflammatory pathways, highlighting their therapeutic relevance .

| Study | Findings | Implications |

|---|---|---|

| In vitro evaluation of derivatives | Selective activity against cancer cell lines | Potential for new cancer therapies |

| Enzyme inhibition assays | Significant reduction in inflammatory markers | Development of anti-inflammatory drugs |

Agricultural Applications

Agrochemical Synthesis:

This compound is utilized in the synthesis of agrochemicals, including fungicides and herbicides. Its derivatives have been evaluated for antifungal activities, showing effectiveness against various fungal pathogens.

Case Studies:

- Fungicidal Activity: Novel pyrimidine derivatives synthesized from 4-chloro-6-cyclohexyl-2-methylpyrimidine demonstrated fungicidal properties that outperformed existing control fungicides.

| Agrochemical | Active Ingredient | Efficacy |

|---|---|---|

| Pyrimidine Derivative A | 4-Chloro-6-cyclohexyl-2-methylpyrimidine-based | Higher potency than standard fungicides |

| Pyrimidine Derivative B | Similar structure | Effective against resistant fungal strains |

Organic Synthesis Applications

Intermediate in Chemical Reactions:

4-Chloro-6-cyclohexyl-2-methylpyrimidine serves as an important intermediate in organic synthesis. It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles, leading to the formation of new derivatives.

Synthesis Pathways:

The compound can be used as a starting material for synthesizing a variety of pharmaceuticals and agrochemicals. The choice of reaction conditions significantly influences the yield and purity of the final products.

| Reaction Type | Nucleophile Used | Product Yield |

|---|---|---|

| Nucleophilic Substitution | Amines | Variable depending on conditions |

| Cyclization Reaction | Alcohols | High yield under optimized conditions |

Research indicates that 4-chloro-6-cyclohexyl-2-methylpyrimidine exhibits noteworthy biological activities. Interaction studies focus on its binding affinity to various biological targets using techniques such as:

- Electrophysiological assays: To evaluate its effect on ion channels.

- Enzyme inhibition assays: To determine its potential as an enzyme inhibitor.

These studies provide insights into its mechanism of action and help identify potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclohexyl-2-methylpyrimidine involves its interaction with specific molecular targets. The chlorine atom and the cyclohexyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The cyclohexyl group in the target compound confers higher logP values compared to ethyl or methoxy derivatives, impacting pharmacokinetic profiles .

- Reactivity : Chlorine at the 4-position is a common leaving group, facilitating further functionalization (e.g., Suzuki couplings or aminations) .

- Stereoelectronic Effects : Electron-withdrawing groups (e.g., -Cl) at the 4-position enhance electrophilicity, while bulky substituents (e.g., cyclohexyl) sterically hinder nucleophilic attacks .

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Bulky 6-position substituents (e.g., cyclohexyl) correlate with improved selectivity for ATP-binding pockets in kinases .

- Metabolic Stability : Methylthio and ethoxy groups in analogs like 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine reduce oxidative degradation in hepatic microsomes .

- Toxicological Profiles: Chlorinated pyrimidines with small alkyl groups (e.g., ethyl) show lower hepatocarcinogenic risk compared to aryl derivatives, as inferred from studies on peroxisome proliferators like Wy-14,643 .

Biological Activity

4-Chloro-6-cyclohexyl-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by research findings and case studies.

The synthesis of 4-chloro-6-cyclohexyl-2-methylpyrimidine can be achieved through various methods, typically involving nucleophilic substitution reactions at the chlorine atom. The compound serves as an important intermediate in the synthesis of novel pyrimidine derivatives, which are evaluated for their biological activities, particularly antifungal and anticancer properties.

Antifungal Activity

Recent studies have indicated that derivatives synthesized from 4-chloro-6-cyclohexyl-2-methylpyrimidine exhibit significant antifungal activity. For instance, a series of new pyrimidine derivatives were evaluated, with several showing enhanced fungicidal effects compared to standard fungicides. The results highlighted that some synthesized compounds were more potent than existing treatments, suggesting a promising avenue for antifungal drug development.

Antitumor Activity

In vitro studies have demonstrated that certain derivatives of 4-chloro-6-cyclohexyl-2-methylpyrimidine possess selective activity against various cancer cell lines. For example, compounds derived from this pyrimidine exhibited notable inhibitory effects on human breast cancer cells, with IC50 values indicating effective concentrations that inhibit cell growth . The presence of the cyclohexyl group is believed to enhance the lipophilicity of these compounds, potentially improving their bioavailability and interaction with biological targets.

The mechanism of action for 4-chloro-6-cyclohexyl-2-methylpyrimidine involves its binding affinity to various biological targets, including enzymes and receptors. Interaction studies suggest that the compound may inhibit specific enzymes or modulate receptor activity, thereby influencing cellular signaling pathways. For instance, studies have indicated its potential as an inhibitor of the MDM2 protein, which is involved in tumor suppression .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals the unique biological activity profile of 4-chloro-6-cyclohexyl-2-methylpyrimidine. Below is a summary table highlighting key features and activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-6-cyclopentyl-2-methylpyrimidine | Cyclopentyl instead of cyclohexyl | Potential anti-inflammatory effects |

| 4-Bromo-6-cyclohexyl-2-methylpyrimidine | Bromine instead of chlorine | Antitumor activity |

| 2-Methyl-6-cyclohexylpyrimidin-4-one | Different functional group at position 4 | Antimicrobial properties |

The distinct combination of a chlorine atom and a cyclohexyl group contributes to the unique chemical properties and biological activities observed in this compound compared to its analogs.

Case Studies and Research Findings

- Antifungal Efficacy : A study synthesized several derivatives from 4-chloro-6-cyclohexyl-2-methylpyrimidine and tested them against common fungal strains. Results indicated that some derivatives achieved minimum inhibitory concentrations (MIC) significantly lower than traditional antifungals, showcasing their potential as new therapeutic agents.

- Cancer Cell Line Studies : Research involving human breast cancer cell lines demonstrated that certain derivatives inhibited cell proliferation effectively. IC50 values ranged from low micromolar concentrations, indicating promising anticancer properties suitable for further development .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds revealed that modifications in structure could significantly affect bioavailability and metabolic stability in vivo. This emphasizes the importance of structural optimization in developing effective therapeutic agents based on this pyrimidine scaffold .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chloro-6-cyclohexyl-2-methylpyrimidine, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyrimidine core can be functionalized via halogenation (e.g., using POCl₃ for chlorination) followed by cyclohexyl group introduction via Suzuki-Miyaura coupling . Key steps include:

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate intermediates .

- Recrystallization : Use CH₂Cl₂ or ethanol for final product crystallization to enhance purity .

- Yield Optimization : Control reaction temperature (e.g., 60–80°C for coupling) and stoichiometric ratios (1:1.2 for nucleophile:halopyrimidine) .

Q. How should researchers characterize the structural purity of 4-Chloro-6-cyclohexyl-2-methylpyrimidine?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.0 ppm in ¹H NMR; chloro group absence in ¹³C NMR) .

- X-ray Diffraction : Resolve molecular geometry (e.g., bond angles, dihedral distortions) and detect rotational disorder in the pyrimidine ring .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 241.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 4-Chloro-6-cyclohexyl-2-methylpyrimidine derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions or structural variations. Mitigation strategies include:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for IC₅₀ comparison) .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replace cyclohexyl with phenyl) to isolate contributing groups .

- Meta-Analysis : Compare data across studies, prioritizing results from peer-reviewed sources using validated protocols .

Q. What experimental designs are recommended for evaluating the pharmacokinetic (PK) properties of this compound?

- Methodological Answer :

- In Vitro Models : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays .

- Permeability : Caco-2 cell monolayers to predict intestinal absorption .

- In Vivo PK : Administer via intravenous/oral routes in rodents, with LC-MS/MS quantification of plasma concentrations .

Q. How can computational methods enhance the design of 4-Chloro-6-cyclohexyl-2-methylpyrimidine-based inhibitors?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding modes against targets like Src/Abl kinases .

- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .

- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ) with inhibitory activity .

Safety and Handling Considerations

Q. What safety protocols are critical when handling 4-Chloro-6-cyclohexyl-2-methylpyrimidine in the laboratory?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.